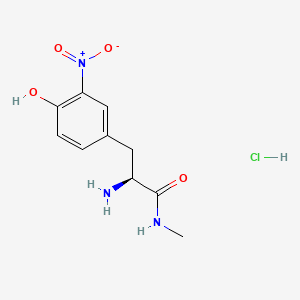
(2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)-N-methylpropanamidehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)-N-methylpropanamidehydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a chiral center, making it an enantiomerically pure substance, which can be crucial for its biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)-N-methylpropanamidehydrochloride typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a substituted benzene derivative.
Nitration: The benzene derivative undergoes nitration to introduce the nitro group at the desired position.
Amination: The amino group is introduced via a reductive amination process, which may involve the use of reducing agents such as sodium borohydride.
Methylation: The N-methyl group is introduced using methylating agents like methyl iodide.
Final Assembly: The final step involves coupling the intermediate with a suitable amide precursor to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)-N-methylpropanamidehydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or platinum.
Substitution: Nucleophiles like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, (2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)-N-methylpropanamidehydrochloride is studied for its potential interactions with biological macromolecules. It can serve as a probe to understand enzyme mechanisms and protein-ligand interactions.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in areas like cancer research and neuropharmacology.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)-N-methylpropanamidehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-amino-3-(4-hydroxyphenyl)-N-methylpropanamide
- (2S)-2-amino-3-(3-nitrophenyl)-N-methylpropanamide
- (2S)-2-amino-3-(4-hydroxy-3-methylphenyl)-N-methylpropanamide
Uniqueness
Compared to similar compounds, (2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)-N-methylpropanamidehydrochloride stands out due to the presence of both hydroxyl and nitro groups on the aromatic ring. This unique combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H14ClN3O4 |
|---|---|
Poids moléculaire |
275.69 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)-N-methylpropanamide;hydrochloride |
InChI |
InChI=1S/C10H13N3O4.ClH/c1-12-10(15)7(11)4-6-2-3-9(14)8(5-6)13(16)17;/h2-3,5,7,14H,4,11H2,1H3,(H,12,15);1H/t7-;/m0./s1 |
Clé InChI |
WQDHNGWTVGBRJR-FJXQXJEOSA-N |
SMILES isomérique |
CNC(=O)[C@H](CC1=CC(=C(C=C1)O)[N+](=O)[O-])N.Cl |
SMILES canonique |
CNC(=O)C(CC1=CC(=C(C=C1)O)[N+](=O)[O-])N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![rel-(2R)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13578530.png)

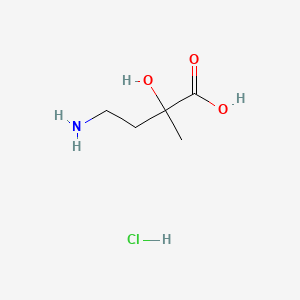
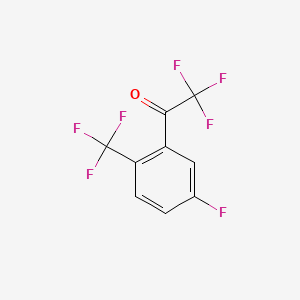
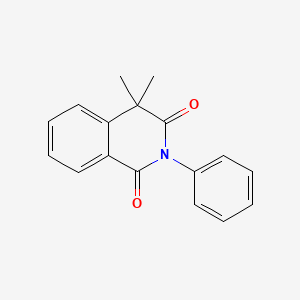
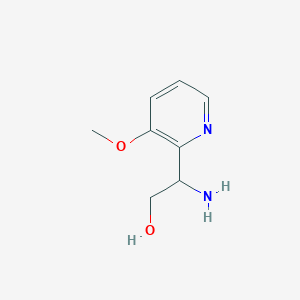

![2-{2-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}benzamide](/img/structure/B13578566.png)
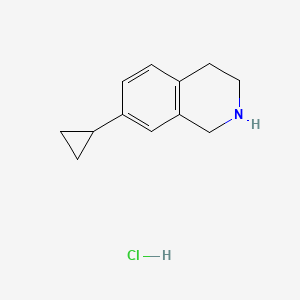
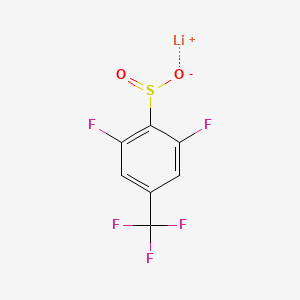
![methyl3,4-dioxo-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-7-carboxylate](/img/structure/B13578584.png)
